2-Pyridinecarboxaldehyde

説明

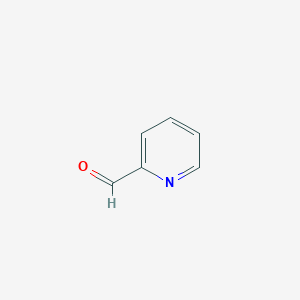

Structure

2D Structure

特性

IUPAC Name |

pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDSSGBPEUDDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061522 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1121-60-4, 26445-06-7 | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH86K8FHZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for 2-Pyridinecarboxaldehyde Production

The synthesis of this compound is primarily achieved through the chemical transformation of readily available pyridine (B92270) derivatives. Oxidative methods are the most prevalent and well-documented, although reductive and multicomponent strategies offer alternative, albeit less common, pathways.

Oxidative Approaches from Pyridine Derivatives

The oxidation of a methyl or hydroxymethyl group at the 2-position of the pyridine ring is the most direct and widely employed strategy for synthesizing this compound. wikipedia.org These methods can be broadly categorized into catalytic and electrochemical approaches.

Catalytic oxidation offers a range of methodologies, from the use of stoichiometric metallic oxidants to more modern, efficient catalytic systems. A prominent early method involves the oxidation of 2-methylpyridine (B31789) (2-picoline) using selenium dioxide (SeO2), which can produce this compound in high yields. google.com Other historical methods have utilized toxic heavy metal oxidants such as tin anhydride (B1165640) or lead tetraacetate, but these are now largely avoided due to environmental concerns. google.comgoogle.com

A more contemporary and widely adopted method involves a two-step sequence starting from 2-picoline. This precursor is first halogenated, typically chlorinated, to form 2-chloromethylpyridine. This intermediate is then hydrolyzed under alkaline conditions to produce 2-pyridinemethanol (B130429). google.compatsnap.com The crucial final step is the selective oxidation of 2-pyridinemethanol to the corresponding aldehyde.

Modern catalytic systems for this transformation often employ nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). google.compatsnap.com The TEMPO-based system is highly efficient and operates under mild conditions, making it suitable for industrial-scale production. google.comgoogle.com

| Substrate | Catalyst System | Oxidant | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylpyridine | Selenium Dioxide | - | Not specified | High | google.com |

| 2-Pyridinemethanol | TEMPO / Potassium Bromide | Sodium Hypochlorite (10 wt%) | Halohydrocarbon (e.g., Dichloromethane) | 80-88% | google.compatsnap.com |

| 2-Picoline | Tin Anhydride or Lead Tetraacetate | - | Not specified | Not specified (High Toxicity) | google.com |

Electrochemical synthesis presents an alternative pathway for the oxidation of 2-methylpyridine. This method avoids the need for chemical oxidants by using an electric potential to drive the reaction at an anode. Studies have shown that 2-methylpyridine can be electrochemically oxidized to 2-pyridinecarboxylic acid, with this compound being a key intermediate in this transformation. jlu.edu.cn

The selectivity and efficiency of the reaction are highly dependent on the reaction conditions. Key parameters that can be controlled to optimize the yield of the aldehyde or the final carboxylic acid product include the anode potential, reaction temperature, and the concentrations of the substrate and the sulfuric acid electrolyte. jlu.edu.cn While this method can achieve high selectivity (up to 95.3% for the carboxylic acid), careful tuning is required to isolate the intermediate aldehyde efficiently. jlu.edu.cn

| Substrate | Key Parameters Investigated | Product | Reported Selectivity (for Acid) | Reference |

|---|---|---|---|---|

| 2-Methylpyridine | Temperature, Anodic Potential, H₂SO₄ Concentration, Substrate Concentration | 2-Pyridinecarboxylic acid (via this compound) | up to 95.3% | jlu.edu.cn |

Reductive Synthesis Strategies

While oxidative methods are dominant, reductive approaches starting from more oxidized pyridine derivatives are also chemically feasible. The most common example is the partial reduction of a 2-cyanopyridine. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are well-known for their ability to reduce nitriles to aldehydes. Another potential route involves the reduction of a 2-pyridinecarboxylic acid derivative, such as an ester or an acid chloride, though this is less frequently cited for this specific compound.

Multicomponent Reaction Incorporations

Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer an efficient approach to synthesizing substituted pyridine rings. bohrium.comtaylorfrancis.comacsgcipr.org While many MCRs, like the Hantzsch synthesis, produce dihydropyridine (B1217469) or pyridone structures, they can be adapted to introduce a precursor to the aldehyde group. acsgcipr.orgchemrxiv.org

A notable strategy that incorporates elements of multicomponent synthesis involves the creation of a 2-vinylpyridine (B74390) intermediate. For instance, a Stille vinylation reaction can be used to attach a vinyl group to the 2-position of the pyridine ring. google.com This vinyl group then serves as a masked aldehyde. Subsequent cleavage of the double bond via ozonolysis cleanly yields this compound in high yield. google.com This pathway effectively bypasses the challenges associated with the direct oxidation of a methyl group. google.com

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the TEMPO-catalyzed oxidation of 2-pyridinemethanol, the process follows a well-established catalytic cycle. The primary oxidant (sodium hypochlorite) first oxidizes the TEMPO radical to a highly reactive N-oxoammonium ion. This cation is the true oxidizing agent that abstracts a hydride from the alcohol substrate, forming the aldehyde. In the process, the N-oxoammonium ion is reduced to the corresponding hydroxylamine (B1172632), which is then re-oxidized by the hypochlorite to regenerate the TEMPO catalyst, thus completing the cycle.

In the electrochemical oxidation of 2-methylpyridine, the mechanism is believed to involve the removal of an electron from the pyridine derivative at the anode surface. This generates a radical cation intermediate. Subsequent deprotonation and further oxidation steps, likely involving water from the aqueous electrolyte, lead to the formation of the hydrated aldehyde (gem-diol), which then equilibrates to this compound. Over-oxidation under certain conditions leads to the formation of the corresponding carboxylic acid. jlu.edu.cn

The mechanism for the ozonolysis of 2-vinylpyridine begins with the [3+2] cycloaddition of ozone across the vinyl double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). The ozonide is then cleaved under reductive workup conditions (e.g., using dimethyl sulfide (B99878) or zinc) to yield this compound and formaldehyde.

Reaction Intermediates and Transition State Analysis

The conversion of 2-methylpyridine to this compound can be accomplished through several pathways, each characterized by distinct intermediates and transition states. The most prominent methods include direct oxidation with selenium dioxide and multi-step sequences involving halogenation and subsequent oxidation.

Oxidation via Selenium Dioxide (Riley Oxidation):

The direct oxidation of 2-methylpyridine using selenium dioxide (SeO₂) is a well-established method. emporia.edu The reaction mechanism, an example of the Riley oxidation, is thought to proceed through an initial ene reaction. wikipedia.orgnih.gov This step involves the attack of the alkene-like tautomer of 2-methylpyridine on the electrophilic selenium center of SeO₂. This concerted process is believed to pass through an envelope-like transition state. wikipedia.org

The subsequent key intermediate is an allylselenite ester. This species undergoes a emporia.edubohrium.com-sigmatropic rearrangement, a thermally allowed pericyclic reaction, which regenerates the pyridine aromaticity and shifts the selenium moiety. researchgate.net Hydrolysis of the resulting selenic(II) acid ester liberates the final product, this compound, and red amorphous selenium. wikipedia.org The regioselectivity of this reaction is notable, with the methyl group at the 2-position being more susceptible to oxidation than a methyl group at the 4-position, highlighting the electronic influence of the ring nitrogen on the reaction pathway. nih.gov

Multi-Step Halogenation-Oxidation Sequence:

An alternative industrial route involves a three-step process starting from 2-picoline. google.com

Chlorination: The first step is the chlorination of 2-methylpyridine to form the intermediate 2-chloromethylpyridine . This is often achieved using agents like trichloroisocyanurate in the presence of a catalyst such as benzamide. google.com The reaction likely proceeds via a radical mechanism, with the catalyst acting to stabilize the transition state of the hydrogen abstraction from the methyl group.

Hydrolysis: The 2-chloromethylpyridine intermediate is then hydrolyzed, typically under alkaline conditions, to yield 2-pyridinemethanol .

Oxidation: The final step is the oxidation of 2-pyridinemethanol to this compound. This is commonly performed using an oxidant like sodium hypochlorite, catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The key intermediate in this catalytic cycle is the N-oxoammonium ion, which is the active oxidizing species that converts the alcohol to the aldehyde. google.com

Sommelet Reaction Pathway:

The Sommelet reaction provides another route from 2-chloromethylpyridine. In this method, the halide reacts with hexamine to form a quaternary ammonium (B1175870) salt intermediate. organicreactions.orgwikipedia.org This salt then undergoes an acid-catalyzed hydrolysis and rearrangement. A proposed mechanism involves the deprotonation of the methylene (B1212753) group adjacent to the pyridine ring, followed by an intramolecular hydride transfer from a methylene group of the hexamine moiety, ultimately leading to the formation of the aldehyde. wikipedia.orgyoutube.com

Kinetic and Thermodynamic Aspects of Formyl Group Introduction

The efficiency and selectivity of introducing a formyl group at the 2-position of the pyridine ring are governed by underlying kinetic and thermodynamic factors.

Kinetic Aspects:

Kinetic studies provide insight into the rate-determining steps and the factors influencing reaction velocity. For the oxidation of heterocyclic methyl groups with selenium dioxide, research on analogous compounds like 2-methylpyrazine (B48319) indicates that the reaction follows second-order kinetics. bohrium.com A study on the oxidation of 2-pyridinemethanol by Cr(VI) found a higher-than-first-order dependence on the substrate concentration, suggesting a complex mechanism involving pre-equilibrium steps. bohrium.com

The activation energy (Ea) is a critical kinetic parameter. For the liquid-phase oxidation of 2-methylpyrazine with SeO₂, an activation energy of 35 kcal/mol has been reported. This value provides a reasonable estimate for the energy barrier involved in the oxidation of 2-picoline via a similar mechanism.

| Parameter | Observation | System Studied | Citation |

| Reaction Order | Second-order kinetics | SeO₂ oxidation of 2-methylpyrazine | bohrium.com |

| Reaction Order | >1 order dependence on substrate | Cr(VI) oxidation of 2-pyridinemethanol | bohrium.com |

| Activation Energy (Ea) | 35 kcal/mol | SeO₂ oxidation of 2-methylpyrazine | bohrium.com |

| Rate Influence | Chelation facilitates redox process | Cr(VI) oxidation of pyridine derivatives | bohrium.com |

| Rate Influence | Protonation of ring N can decrease rate | Cr(VI) oxidation of pyridine derivatives | bohrium.com |

Thermodynamic Aspects:

Thermodynamically, the pyridine ring is a stable aromatic system, with a resonance energy of approximately 117 kJ/mol. wikipedia.org However, the electronegative nitrogen atom creates an electron-deficient ring system compared to benzene, which has a significant impact on its reactivity. This inherent electronic property makes direct electrophilic formylation reactions, such as Friedel-Crafts, thermodynamically unfavorable. Such reactions require harsh conditions and tend to result in substitution at the more electron-rich 3-position or reaction at the nitrogen atom itself.

Conformational Analysis and Electronic Structure Dynamics

Advanced Spectroscopic Characterization of 2-Pyridinecarboxaldehyde

High-resolution spectroscopic methods provide a detailed view of the molecular structure, electronic transitions, and vibrational modes of this compound and its derivatives.

High-Resolution Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy.rsc.orgynu.edu.cn

VUV-MATI spectroscopy has been a pivotal technique for exploring the conformational structures and ionization dynamics of this compound (2-PCA). rsc.orgynu.edu.cn This high-resolution method allows for precise characterization of the vibrational structures of the cationic state, leading to accurate determinations of ionization energies and vibrational progressions. rsc.org The analysis is often complemented by Franck-Condon (FC) simulations and quantum chemical calculations to provide a comprehensive understanding of the molecule's properties. rsc.orgynu.edu.cn

Research using VUV-MATI spectroscopy has precisely determined the adiabatic ionization energy of the s-trans conformer of this compound. rsc.orgynu.edu.cn The vibrationally resolved spectrum shows that ionization predominantly arises from this more stable s-trans conformer, with negligible contribution from the s-cis form. rsc.orgynu.edu.cn This is attributed to a significant interconversion barrier that limits the population of the s-cis conformer under supersonic expansion conditions. rsc.orgynu.edu.cn

The precise adiabatic ionization energy for 2-PCA has been determined to be 76589 ± 4 cm⁻¹ (which corresponds to 9.4958 ± 0.0005 eV). rsc.orgynu.edu.cn This value is notably lower than those obtained from earlier electron impact ionization studies. rsc.orgynu.edu.cn Molecular and natural bond orbital analyses indicate that the highest occupied molecular orbital (HOMO) of the s-trans conformer is mainly a nitrogen nonbonding orbital that interacts with the oxygen lone pairs of the formyl group, stabilizing the electronic structure and increasing the ionization energy compared to pyridine (B92270). rsc.orgynu.edu.cn

Table 1: Adiabatic Ionization Energy of this compound

| Compound | Conformer | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

|---|

Data sourced from high-resolution VUV-MATI spectroscopy studies. rsc.orgynu.edu.cn

Franck-Condon analysis of the VUV-MATI spectrum reveals that upon ionization, the vibrational excitations in the cationic state of this compound are primarily associated with in-plane ring and formyl bending modes. rsc.orgynu.edu.cn These excitations result in distinct vibrational progressions observed in the spectrum. rsc.orgynu.edu.cn The structural changes induced upon ionization are reflected in these progressions, and their analysis provides detailed insights into the vibrational structure of the cation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives.mdpi.com

¹H NMR spectroscopy is a powerful tool for the structural analysis of this compound derivatives. For instance, in a study of this compound-modified chitosan (B1678972) (PCA-CS), the appearance of new signals between 7.0 and 8.5 ppm confirmed the successful grafting of the pyridinecarboxaldehyde moiety. mdpi.com Specifically, a signal at 8.08 ppm was assigned to the imine protons, while signals at 8.45, 7.83, 7.67, and 7.24 ppm were attributed to the protons on the pyridine ring. mdpi.com Similarly, in the ¹H NMR spectrum of this compound oxime, the signals for the aromatic protons appear in the range of δ = 7.30-8.60 ppm. researchgate.net For 2-pyridinecarbaldehyde thiosemicarbazone, proton signals for the pyridine ring are observed, and doublet peaks at δ = 8.23 and 8.20 ppm are assigned to the NH₂ group. sciforum.net

Table 2: ¹H NMR Chemical Shifts for this compound Derivatives

| Derivative | Solvent | Proton | Chemical Shift (ppm) |

|---|---|---|---|

| This compound-modified Chitosan | DCl/D₂O | Imine | 8.08 |

| Pyridine H12 | 8.45 | ||

| Pyridine H9 | 7.83 | ||

| Pyridine H10 | 7.67 | ||

| Pyridine H11 | 7.24 | ||

| This compound Oxime | - | Aromatic CH | 7.30-8.60 |

| 2-Pyridinecarbaldehyde Thiosemicarbazone | DMSO | Pyridine Protons | Multiple signals |

This table presents a selection of characteristic proton NMR signals for different derivatives of this compound. mdpi.comresearchgate.netsciforum.net

¹³C NMR spectroscopy also provides valuable structural information. For 2-pyridinecarbaldehyde thiosemicarbazone, a signal at δ = 178.74 ppm is assigned to the C=S carbon, while a signal at 153.68 ppm corresponds to the C=N carbon. sciforum.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis.sciforum.netnih.gov

FT-IR spectroscopy is crucial for identifying the functional groups present in this compound and its derivatives. In the synthesis of 2-pyridinecarbaldehyde thiosemicarbazone, the IR spectrum shows a band at 1608 cm⁻¹ for the C=N group and a band at 742 cm⁻¹ for the C=S stretching frequency. sciforum.net The N-H stretching vibrations of the terminal NH₂ group and imino group appear at 3434 cm⁻¹, 3261 cm⁻¹, and 3161 cm⁻¹. sciforum.net For this compound-modified chitosan, the appearance of a new absorption peak at 1645 cm⁻¹ is attributed to the C=N stretching vibration of the formed Schiff base, confirming the reaction between the aldehyde and the chitosan. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Derivative | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 2-Pyridinecarbaldehyde Thiosemicarbazone | N-H stretch (asymmetric) | 3434 |

| N-H stretch (symmetric) | 3261, 3161 | |

| C=N stretch | 1608 | |

| C=S stretch | 742 |

This table highlights key infrared absorption frequencies used to identify functional groups in derivatives of this compound. sciforum.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.mdpi.comnih.gov

UV-Vis spectroscopy is employed to study the electronic transitions in this compound and its derivatives. The incorporation of this compound into other molecules, such as in the formation of Schiff bases, can lead to distinct UV-Vis spectral features that are useful for electronic and structural studies. nih.gov For example, in the preparation of this compound-modified chitosan-silver (PCA-CS-Ag) complexes, UV-Vis analysis is used to monitor the formation of the complex. mdpi.com The UV-Vis spectra of salen-Mn complexes derived from this compound show absorbance bands that are slightly different from the starting manganese salt, indicating complexation. researchgate.net

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have been instrumental in elucidating the molecular structure, electronic properties, and conformational preferences of 2-PCA in both its neutral and ionized states. rsc.org These computational approaches provide a powerful complement to experimental findings.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of this compound. researchgate.netacs.org Calculations performed at various levels of theory, such as B3LYP, CAM-B3LYP, M062X, and ωB97XD with the cc-pVTZ basis set, have been used to optimize the geometries of the neutral and cationic states of 2-PCA. rsc.org These studies consistently show that the s-trans conformer is more stable than the s-cis conformer. acs.orgrsc.org

DFT calculations have also been used to probe the reactivity of 2-PCA. For instance, in base-catalyzed aldol (B89426) reactions with acetophenone, DFT has been used to understand why 2-PCA undergoes a tandem aldol-Michael reaction, unlike benzaldehyde. researchgate.net These studies reveal that the lower Lowest Unoccupied Molecular Orbital (LUMO) energy of the condensation product of 2-PCA makes it more susceptible to conjugate addition. researchgate.net

Table 1: Calculated Relative Energies of this compound Conformers

| State | Level of Theory | Relative Energy (cm⁻¹) |

|---|---|---|

| S₀ | DFT/B3LYP | 1544 |

| D₀ | DFT/B3LYP | 672 |

This table presents the relative energy difference between the s-cis and s-trans conformers of this compound in the ground (S₀) and cationic (D₀) states, as calculated by different DFT methods. acs.orgrsc.org

Franck-Condon (FC) simulations have been crucial in interpreting the vibrationally resolved spectra of this compound. rsc.orgresearchgate.net These simulations, often used in conjunction with experimental techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, help to assign the observed vibrational bands to specific normal modes of the molecule. rsc.orgrsc.org

The FC analysis of the VUV-MATI spectrum of 2-PCA has confirmed that the observed ionization signal originates predominantly from the more stable s-trans conformer. rsc.org The simulations show that upon ionization, the vibrational excitations are mainly associated with in-plane ring and formyl bending modes, which give rise to distinct vibrational progressions in the spectrum. rsc.org This indicates a significant change in geometry between the neutral and cationic states.

Molecular Orbital (MO) and Natural Bond Orbital (NBO) analyses provide deeper insights into the intramolecular interactions that govern the electronic structure and stability of this compound. rsc.org NBO analysis, a method that translates complex wavefunctions into the familiar language of Lewis structures, is particularly useful for quantifying donor-acceptor interactions. researchgate.netuni-muenchen.de

In the case of the s-trans conformer of 2-PCA, NBO analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily composed of a nitrogen nonbonding orbital. rsc.org This nitrogen lone pair interacts with the oxygen lone pairs of the formyl group, an interaction that stabilizes the electronic structure of the conformer. rsc.org This stabilization contributes to a higher ionization energy compared to pyridine. rsc.org The analysis of donor-acceptor interactions using second-order perturbation theory within the NBO framework allows for the quantification of the stabilization energy associated with these delocalizations. uni-muenchen.dewisc.edu

This compound exists as two stable planar rotational isomers, or rotamers: the s-trans (O-N anti) and s-cis (O-N syn) forms. acs.org The relative stability of these conformers has been a subject of both experimental and theoretical investigations. acs.orgresearchgate.net

Computational studies, including DFT calculations, have consistently shown that the s-trans conformer is the more stable of the two. acs.orgrsc.org The energy difference between the two conformers is significant enough that under supersonic expansion conditions, the population of the s-cis conformer is effectively limited by the interconversion barrier, leading to the dominance of the s-trans form in spectroscopic measurements. rsc.org Experimental data from infrared spectroscopy and theoretical calculations agree that the syn rotamer (s-cis) is the less stable isomer. researchgate.net The stability of the anti rotamer (s-trans) is partly attributed to the formation of an intramolecular C-H···N hydrogen bond, which results in a shortening of the aldehydic C-H bond length. researchgate.net Conversely, in the syn rotamer, repulsion between the nitrogen and the aldehyde oxygen atoms leads to a shortening of the C=O bond. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Benzaldehyde |

| Pyridine |

Coordination Chemistry and Metal Complexation

2-Pyridinecarboxaldehyde as a Versatile Ligand Precursor

This compound is a pivotal starting material in coordination chemistry, primarily due to the ease with which its aldehyde functional group can be converted into a wide array of polydentate ligands. The presence of the pyridine (B92270) nitrogen atom, a key coordination site, in conjunction with the imine nitrogen formed during condensation reactions, allows for the creation of stable chelate rings with metal ions. This inherent structural feature makes it a valuable precursor for designing ligands with tailored electronic and steric properties for specific applications in catalysis and materials science. tandfonline.comekb.eg

Schiff base ligands derived from this compound are a significant class of compounds in coordination chemistry, valued for their synthetic accessibility and structural diversity. tandfonline.comasianpubs.org Their synthesis is generally straightforward, and their structures can be readily confirmed through standard spectroscopic techniques.

The most common method for synthesizing these ligands is through a condensation reaction between this compound and a primary amine, which forms an imine or azomethine group (-C=N-). asianpubs.org This reaction is typically carried out by refluxing the reactants in an alcohol solution, such as ethanol (B145695) or methanol (B129727). scispace.comtandfonline.com

The versatility of this synthesis route is demonstrated by the wide range of amines that can be employed, leading to ligands with varying denticity and donor atom sets. Examples include:

Monodentate and Bidentate Amines: Simple amines like p-substituted anilines, benzylamine, and various toluidines react to form bidentate (N,N) ligands. digitellinc.comasianpubs.orgresearchgate.net

Diamines: Reactions with diamines such as 1,2-phenylenediamine, 1,4-diaminobenzene, and trans-1,4-diaminocyclohexane result in tetradentate (N4) ligands. tandfonline.comepa.govresearchgate.net

Amino Acids: Condensation with amino acids like L-tryptophan or β-alanine yields tridentate ligands, incorporating an additional oxygen donor atom from the carboxylate group. digitellinc.comnih.gov

Hydrazides and Thiosemicarbazides: Reagents like benzhydrazide, 2-pyridinecarboxylic acid hydrazone, and 5-amino-1,3,4-thiadiazol-2-thiol produce tridentate (N,N,O or N,N,S) ligands. tandfonline.comjocpr.comspandidos-publications.com

Polyamines: Complex polyamines like 2,2',2''-triaminoethylamine can be used to synthesize heptadentate ligands. acs.org

Functionalized Amines: Amines containing other functional groups, such as 2-aminobenzenethiol or 2-amino-4-methylphenol (B1222752), lead to tridentate N,N,S or N,N,O donor ligands, respectively. asianpubs.orgtandfonline.com

The formation of the Schiff base is typically confirmed by spectroscopic methods. In Fourier-transform infrared (FT-IR) spectroscopy, the key evidence is the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine, coupled with the appearance of a strong absorption band for the newly formed C=N (azomethine) group, usually in the region of 1630-1640 cm⁻¹. academie-sciences.frscispace.com Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are also used to confirm the structure, with a characteristic signal for the imine proton (CH=N) appearing in the ¹H NMR spectrum. researchgate.netacademie-sciences.frresearchgate.net

The stereochemistry of Schiff base ligands derived from this compound is a critical factor influencing the structure and properties of their metal complexes. The formation of the imine bond can result in geometric (E/Z) isomerism, although the E-isomer is generally more stable and predominantly formed.

X-ray crystallography has been instrumental in elucidating the precise stereochemical details of these ligands upon coordination. For instance, in complexes with ligands derived from p-substituted anilines, the dihedral angle between the aniline (B41778) and pyridine rings can vary significantly, which in turn affects the electronic properties of the resulting metal complex. digitellinc.com The non-coplanarity of these rings can limit the electronic communication between substituents on the aniline ring and the metal center. digitellinc.com When chiral amines are used, such as (S)-(-)-1-(4-chlorophenyl)ethylamine, optically pure pyridyl imine ligands can be synthesized, which then coordinate to metal centers to form chiral complexes with specific geometries, like distorted octahedral. mdpi.com The coordination of these ligands often results in a meridional arrangement in octahedral complexes, where the three donor atoms of one ligand occupy three coplanar coordination sites. tandfonline.com

Schiff base ligands derived from this compound are excellent building blocks for constructing complex supramolecular structures. By carefully selecting the amine precursor, ligands can be designed to direct the assembly of metal ions into specific, predictable architectures. These range from simple mononuclear complexes to intricate multi-nuclear clusters and coordination polymers.

For example, ligands synthesized from this compound and 4-amino-1,2,4-triazole (B31798) have been shown to form one-dimensional coordination polymeric chains with silver(I) ions. scispace.com More complex structures, such as tetranuclear manganese(II) clusters, have been assembled using ligands derived from 2-amino-4-methylphenol and taurine. tandfonline.com These clusters exhibit fascinating core structures, including a Mn₄O₆ star-shaped core and a cubane-like Mn₄O₄ core. tandfonline.com The formation of these elaborate structures is guided by the coordination preferences of the ligand and the metal ion. In other systems, a monoanionic ligand derived from this compound-phenylhydrazone can act as a tridentate bridge to form an unanticipated bizirconium complex. rsc.org The final supramolecular assembly is often stabilized by a network of non-covalent interactions, such as hydrogen bonds and π–π stacking, which can link individual complex units into two- or three-dimensional arrays. rsc.org

Schiff Base Ligand Synthesis and Characterization

Formation and Characterization of Metal Complexes

The Schiff base ligands derived from this compound readily form stable complexes with a wide variety of transition metals. The pyridine nitrogen and the imine nitrogen form a five-membered chelate ring with the metal ion, a highly favorable arrangement that drives complex formation. The resulting complexes have been characterized by numerous techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic (UV-Vis, IR) and electrochemical methods. digitellinc.com

The versatility of this compound-based Schiff bases is highlighted by the vast number of transition metal complexes that have been synthesized and studied. These complexes exhibit diverse coordination geometries and properties depending on the metal ion, the specific ligand structure, and the presence of co-ligands.

Copper(II): Cu(II) complexes are widely studied. Depending on the ligand, they can adopt square-planar, square-based pyramidal, or octahedral geometries. digitellinc.comnih.gov For example, bidentate ligands derived from L-tryptophan form complexes with the formula C₃₄H₂₈N₆O₄Cu. nih.gov Binuclear Cu(II) complexes have also been synthesized using tetradentate ligands derived from diamines. epa.govresearchgate.net

Zinc(II): Zinc(II) typically forms tetrahedral or octahedral complexes. digitellinc.comrsc.org Chiral bidentate Schiff bases can form hexacoordinated, distorted octahedral complexes of the type Zn(NN)₃₂. mdpi.com Bidentate N,N-donor and tridentate N,N,S-donor Schiff bases have been used to synthesize water-soluble Zn(II) azide (B81097) complexes with proposed octahedral and tetrahedral geometries around two different zinc centers within the same compound. asianpubs.org

Iron(II/III): Iron complexes with these ligands have been reported. For instance, this compound-phenylhydrazonatolithium reacts with anhydrous iron chlorides to produce a mononuclear tetrahedral Fe(II) complex. rsc.org

Nickel(II): Ni(II) complexes can be square-planar, tetrahedral, or octahedral. epa.govnih.gov Linear pentadentate Schiff base ligands have been shown to form nickel(II) complexes. acs.org Tridentate NNO chelate ligands derived from benzothiadiazole induce a distorted octahedral environment around the Ni(II) ion. rsc.org

Cobalt(II): Cobalt(II) forms complexes with various geometries, including tetrahedral and octahedral. jocpr.comacademie-sciences.frrsc.org Heptacoordinate Co(II) complexes have been synthesized using a tripodal, seven-coordinate ligand derived from 2,2',2''-triaminoethylamine. acs.org

Manganese(II): Mn(II) is a common metal center, typically forming high-spin d⁵ complexes. Distorted octahedral geometries are frequent, as seen in [MnL₂] complexes where L is a terdentate N,N,O donor Schiff base. tandfonline.com Both mononuclear complexes like Mn(ppaᴿ)₂Cl₂ and tetranuclear clusters have been characterized. digitellinc.comtandfonline.com

Platinum(II): Platinum(II) complexes, often with square-planar geometry, have been synthesized from Schiff bases derived from this compound and various amines. researchgate.netresearchgate.net These are often investigated for their potential biological activities. researchgate.netnih.gov

Ruthenium(III): Ruthenium(III) forms stable, often octahedral, complexes with Schiff base ligands derived from precursors like 1,2-phenylenediamine and this compound. tandfonline.comtandfonline.comresearchgate.net These complexes are of interest for their catalytic and potential anticancer properties. tandfonline.comillinoisstate.edu

Rhenium: Methyltrioxorhenium (MTO) forms distorted octahedral complexes with Schiff bases derived from this compound, where the ligand coordinates in a trans-position. researchgate.netepa.gov

Tin(Sn) and Zirconium(Zr): These metals also form complexes with this compound-based ligands. A mononuclear Sn(II) complex with a tetragonal pyramid geometry and a unique bizirconium complex have been synthesized and structurally characterized by X-ray diffraction. rsc.org

The table below summarizes some representative examples of these metal complexes.

Table 1: Selected Transition Metal Complexes with this compound-Derived Schiff Base Ligands

| Metal Ion | Ligand Precursors | Complex Formula Example | Coordination Geometry | Reference(s) |

|---|---|---|---|---|

| Cu(II) | This compound N-oxide + β-alanine | [Cu(L)(H₂O)]·H₂O | Square-based pyramidal | digitellinc.com |

| Zn(II) | This compound + p-toluidine | Zn(ppa-Me)Cl₂ | Tetrahedral | digitellinc.com |

| Fe(II) | This compound-phenylhydrazone | FeL₂ | Tetrahedral | rsc.org |

| Ni(II) | This compound + 1,4-diaminobenzene | [Ni₂(L)Cl₄] | (Binuclear) | epa.govresearchgate.net |

| Co(II) | This compound + 2,2',2''-triaminoethylamine | Co(L)₂ | Heptacoordinate | acs.org |

| Mn(II) | This compound + benzhydrazide | [Mn(pabh)₂] | Distorted Octahedral | tandfonline.com |

| Pt(II) | This compound + o-toluidine | [Pt(L)Cl₂] | Square-planar | researchgate.net |

| Ru(III) | This compound + 1,2-phenylenediamine | [Ru(L)Cl₂] | Octahedral | tandfonline.comtandfonline.com |

| Rhenium(VII) | This compound + various amines | [ReO₃(L)] | Distorted Octahedral | researchgate.netepa.gov |

| Sn(II) | This compound-phenylhydrazone | SnL₂ | Tetragonal pyramid | rsc.org |

| Zr(IV) | This compound-phenylhydrazone | Zr₂(L)₄(t-BuO)₂ | (Bizirconium) | rsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| 4-amino-1,2,4-triazole |

| L-tryptophan |

| 2-amino-isobutyric acid |

| β-alanine |

| 3-aminobutanoic acid |

| p-substituted anilines |

| o-, m-, p-toluidine |

| 4-hydroxyaniline |

| 1,4-diaminobenzene |

| trans-1,4-diaminocyclohexane |

| 1,2-phenylenediamine (o-phenylenediamine) |

| 2,2',2''-triaminoethylamine |

| 5-amino-1,3,4-thiadiazol-2-thiol |

| benzhydrazide |

| 4-methoxybenzhydrazide |

| 4-dimethylaminobenzhydrazide |

| 2-pyridinecarboxylic acid hydrazone |

| (E)-1-phenyl-N-(pyridin-2-ylmethylene)methanamine |

| (E)-2-((pyridin-2-ylmethylene)amino)benzenethiol |

| 2-amino-4-methylphenol |

| taurine |

| (S)-(-)-1-(4-chlorophenyl)ethylamine |

| (R)-(+)-1-(4-fluorophenyl)ethylamine |

| (S)-(-)-1-(4-methylphenyl)ethylamine |

| (S)-(-)-1-(4-methoxyphenyl)ethylamine |

| This compound-phenylhydrazonatolithium |

| Copper(II) acetate (B1210297) |

| Zinc(II) chloride |

| Iron(II) chloride |

| Nickel(II) chloride |

| Cobalt(II) chloride |

| Manganese(II) acetate |

| Platinum(II) chloride |

| Ruthenium(III) chloride |

| Methyltrioxorhenium (MTO) |

| Tin(II) chloride |

| Zirconium(IV) chloride |

| (phenyl)-pyridine-2-ylmethylene-amine (ppaR) |

| 2,6-bis(benzimino)-4-phenyl-1,3,5-triazine |

| 1,2-bis(2′-aminophenoxy)benzene |

| 2-[4-(2,1,3-benzothiadiazole)imino]methyl-phenol |

| 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-methoxyphenol |

| (E)-N,N′-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine |

| (E)-N,N′-bis(pyridin-2-ylmethylene)benzene-1,4-diamine |

| 1,2-diaminophenyl-N,N′-bis-(2-pyridinecarboxaldimine) |

Transition Metal Complexes (e.g., Cu(II), Zn(II), Fe(II/III), Ni(II), Co(II), Mn(II), Pt(II), Ru(III), Rhenium, Sn, Zr)

Synthesis and Crystal Structure Analysis (e.g., X-ray Diffraction)

The synthesis of metal complexes involving this compound typically proceeds through the in-situ formation of a Schiff base ligand by condensing the aldehyde with a primary amine, followed by the addition of a metal salt. mdpi.com For instance, chiral imine ligands have been prepared under solvent-free conditions through the reaction of this compound with optically active primary amines. mdpi.com Subsequent reaction with a metal precursor like Zn(ClO₄)₂·6H₂O leads to the formation of the corresponding coordination complexes. mdpi.com Similarly, condensation with triethylenetetramine (B94423) can yield a mixture of products, including a Schiff dibase (L1) and a cyclized diimidazolidine product (L2), which selectively coordinate with different metal ions. rsc.org

Table 1: Selected Crystallographic Data for Metal Complexes Derived from this compound

| Complex | Crystal System | Space Group | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

| [Zn(L¹)(N₃)₂] | Monoclinic | P21/n | Zn(II) | Trigonal bipyramidal/Square pyramidal | Five-coordinated Zn(II) ion. tandfonline.com | tandfonline.com |

| Zn(NN)₃₂ | - | - | Zn(II) | Distorted Octahedral | Hexacoordinated zinc with three bidentate Schiff base ligands. mdpi.com | mdpi.com |

| [Mn(L2)(NCS)₂] | - | - | Mn(II) | Hexa-coordinate | The ligand L2 coordinates to Mn(II) in a cis-α topology. rsc.org | rsc.org |

| [Cu(paphy)(NCS)(SCN)] | Monoclinic | P21/a | Cu(II) | - | Dimeric structure with thiocyanate (B1210189) bridges. researchgate.net | researchgate.net |

| [Co(Bn-CDPy3)Cl]Cl₂ | - | P-1 | Co(III) | Distorted Octahedral | The three pyridyl donors adopt a mer geometry. nih.gov | nih.gov |

| [Fe(Bn-CDPy3)Cl]X | Triclinic | P-1 | Fe(II) | Distorted Octahedral | The three pyridyl donors adopt a mer geometry. nih.gov | nih.gov |

| L¹ = (E)-2,4-dimethoxy-N-((pyridin-2-yl)methylene)benzenamine; NN = Chiral bidentate Schiff base; L2 = diimidazolidine ligand; paphy = pyridine-2-carbaldehyde 2′-pyridylhydrazone; Bn-CDPy3 = Chiral tripyridyldiamine ligand. |

Spectroscopic Characterization of Complexes (e.g., IR, NMR, UV-Vis, EPR)

Spectroscopic methods are crucial for characterizing these complexes, especially when single crystals suitable for X-ray analysis are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the formation of the Schiff base and its coordination to the metal ion. The disappearance of the C=O stretching vibration from this compound and the appearance of a new band corresponding to the azomethine (C=N) stretch are key indicators of Schiff base formation. researchgate.net Upon complexation, this C=N stretching frequency often shifts, indicating the coordination of the imine nitrogen to the metal center. core.ac.uk The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes, such as those of Zn(II) or Cd(II). mdpi.comnih.gov Upon coordination, the chemical shifts of protons near the coordination sites, like the azomethine proton and the pyridyl protons, experience a downfield shift, confirming the involvement of these groups in binding to the metal ion. mdpi.com For more complex structures, 2D NMR techniques like COSY and NOESY can help elucidate the complete structure in solution. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the coordination environment and electronic transitions. The spectra typically show intra-ligand (π-π*) transitions at higher energies and metal-to-ligand charge transfer (MLCT) bands at lower energies. tandfonline.comcore.ac.uk For instance, copper(I) complexes of N-aryl-pyridine-2-aldimines exhibit intense MLCT absorptions in the visible range. core.ac.uk The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) or Mn(II). researchgate.net The EPR spectra can provide information about the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding. For example, the polycrystalline EPR spectra of certain Cu(II) complexes have been shown to be isotropic, suggesting a d(x²-y²) ground state in a square-planar stereochemistry. researchgate.net The EPR spectrum of a Cu(II) complex in methanol glass at 77 K showed characteristic g-values (g∥ = 2.271, g⊥ = 2.060) that are typical for a distorted geometry. core.ac.uk

Table 2: Spectroscopic Data for Selected this compound Derived Complexes

| Technique | Complex Type | Key Observation | Inference | Reference |

| IR | General Schiff Base | Disappearance of C=O band; appearance of C=N band. researchgate.net Shift in C=N band upon complexation. core.ac.uk | Formation of Schiff base; coordination of imine nitrogen. researchgate.netcore.ac.uk | researchgate.netcore.ac.uk |

| ¹H NMR | Zn(II) complexes | Downfield shift of azomethine and pyridyl protons. mdpi.com | Coordination of imine and pyridyl nitrogens to the zinc center. mdpi.com | mdpi.com |

| UV-Vis | Cu(I) complexes | Intense absorption in the visible range. core.ac.uk | Metal-to-Ligand Charge Transfer (MLCT). core.ac.uk | core.ac.uk |

| UV-Vis | Zn(II) complexes | Absorption bands indicate ligand-to-ligand (π-π*) charge transfer transitions. tandfonline.com | Confirmation of complex formation and electronic structure. tandfonline.com | tandfonline.com |

| EPR | Cu(II) complexes | Isotropic spectra suggest a d(x²-y²) ground state. researchgate.net Anisotropic spectra with g∥ > g⊥ > 2.0. core.ac.uk | Square-planar or distorted geometries. researchgate.netcore.ac.uk | researchgate.netcore.ac.uk |

Magnetochemical Properties and Spin-Exchange Interactions

A particularly interesting phenomenon observed in some of these complexes is spin crossover (SCO), where the spin state of the metal ion (e.g., Fe(II) or Fe(III)) can be switched between low-spin (LS) and high-spin (HS) by external stimuli like temperature or light. rsc.orgrsc.org Iron(II) complexes with ligands such as 2,6-di(pyrazol-1-yl)pyridine display complete thermal spin transitions. rsc.org These materials can also exhibit the Light-Induced Excited Spin State Trapping (LIESST) effect at low temperatures, where the metastable HS state can be populated by irradiation with light. rsc.org The nature of intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, can significantly influence the cooperativity and characteristics of the spin transition. rsc.org In dimeric or polymeric structures, spin-exchange interactions can occur between adjacent metal centers, often mediated by bridging ligands like thiocyanate, leading to antiferromagnetic or ferromagnetic coupling. researchgate.net

Coordination Geometries and Electronic Configurations

Ligands derived from this compound are capable of stabilizing a wide variety of coordination geometries around a central metal ion, a flexibility that is critical to their diverse applications. The resulting geometry is influenced by the nature of the metal ion, its preferred coordination number, the steric and electronic properties of the ligand, and the counter-anions present.

Commonly observed geometries include:

Four-coordinate: Tetrahedral and square-planar geometries are known. Tetrahedral geometry is proposed for some Cd(II) and four-coordinate Zn(II) complexes. tandfonline.comresearchgate.net Monomeric square-planar arrangements have been suggested for certain Cu(II) complexes. researchgate.net

Five-coordinate: Square-pyramidal and trigonal-bipyramidal geometries are frequently encountered. researchgate.net For example, a zinc(II) azide complex was found to have an irregular five-coordinate geometry best described as being intermediate between square pyramidal and trigonal bipyramidal. tandfonline.com

Six-coordinate: Octahedral geometry is very common, particularly for metal ions like Co(II), Ni(II), Fe(II), Fe(III), and Zn(II). mdpi.comnih.govresearchgate.net In these cases, the ligands can act as bidentate, tridentate, or even tetradentate chelators. For instance, three bidentate chiral imine ligands coordinate to a Zn(II) center to form a distorted octahedral complex. mdpi.com Similarly, Schiff base ligands derived from this compound can lead to octahedral geometries for Co(II) and Cu(II). researchgate.net The electronic configuration of the metal ion (e.g., d⁶, d⁷, d⁸) in the octahedral field dictates the magnetic properties and spectroscopic features of the complex.

Seven-coordinate: Less commonly, higher coordination numbers are observed. Heptacoordinate Mn(II) and Co(II) complexes with a tripodal Schiff base ligand derived from this compound N-oxide have been synthesized and structurally characterized. acs.org

The flexibility of the Schiff base backbone allows it to adapt to the electronic and steric requirements of different metal ions, leading to this rich variety of structural motifs.

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insight into the electronic structure and bonding within these metal complexes. researchgate.netresearchgate.net DFT calculations can be used to optimize the geometries of complexes, and the results are often in good agreement with structures determined by X-ray crystallography. researchgate.netnih.gov For instance, the calculated structures for Co(III) and Fe(II) complexes of a chiral tripyridyldiamine ligand showed excellent correlation with experimental X-ray data, with a root-mean-square deviation (rmsd) for heavy atoms of 0.182 Å and 0.139 Å, respectively. nih.gov

These theoretical studies can predict which of several possible coordination geometries is the most stable. nih.gov Calculations for complexes of the type [M(Bn-CDPy3)Cl] indicated that the isomer with the three pyridyl donors in a mer geometry is the most energetically favorable, which aligns with experimental observations. nih.gov This preference was attributed to a combination of steric interactions and electronic factors inherent to the chiral ligand's preferred conformation. nih.gov

Compound and Ligand Names

| Name/Abbreviation | Chemical Name |

| This compound | Pyridine-2-carbaldehyde |

| L¹ | (E)-2,4-dimethoxy-N-((pyridin-2-yl)methylene)benzenamine |

| L2 | Diimidazolidine ligand from this compound and triethylenetetramine |

| Bn-CDPy3 | Chiral tripyridyldiamine ligand derived from trans-1,2-diaminocyclohexane |

| paphy | Pyridine-2-carbaldehyde 2′-pyridylhydrazone |

| pamph | This compound-N-methyl-N-2-pyridylhydrazone |

| N-aryl-pyridine-2-aldimine | Schiff base from this compound and an aromatic amine |

| 2,6-di(pyrazol-1-yl)pyridine | 2,6-di(1H-pyrazol-1-yl)pyridine |

| (S)-(-)-1-(4-chlorophenyl)ethylamine | (S)-1-(4-chlorophenyl)ethan-1-amine |

| triethylenetetramine | N'-(2-aminoethyl)-N'-(2-((2-aminoethyl)amino)ethyl)ethane-1,2-diamine |

| Zn(ClO₄)₂·6H₂O | Zinc perchlorate (B79767) hexahydrate |

| Cu(II) | Copper(II) |

| Zn(II) | Zinc(II) |

| Mn(II) | Manganese(II) |

| Co(II) | Cobalt(II) |

| Ni(II) | Nickel(II) |

| Cd(II) | Cadmium(II) |

| Fe(II) | Iron(II) |

| Co(III) | Cobalt(III) |

| Fe(III) | Iron(III) |

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Heterocyclic Compounds

The distinct structure of 2-pyridinecarboxaldehyde makes it a highly regarded starting material for the synthesis of complex heterocyclic molecules. solubilityofthings.comcymitquimica.com

This compound is extensively used in the construction of various nitrogen-containing heterocyclic systems. One notable application is in the synthesis of indolizine (B1195054) derivatives. Indolizines are important N-fused heterocycles with recognized pharmacological relevance. um.edu.mt A straightforward method to synthesize these compounds involves a tandem A³ coupling–cyclization reaction of an alkyne, an amine, and this compound. um.edu.mt For instance, using a copper(I) iodide catalyst, a wide range of indolizine derivatives can be obtained in good to excellent yields (75–95%). um.edu.mt

Furthermore, it is a key component in creating ligands for transition metal complexes. It can be reacted with various amines to form Schiff base ligands, which are then used to synthesize complexes with metals like copper and nickel. researchgate.netresearchgate.net For example, it can be combined with thiosemicarbazide (B42300) to form a thiosemicarbazone ligand, which then complexes with Ni(II) and Cu(II) salts. sigmaaldrich.comsigmaaldrich.com It is also used to synthesize tridentate Schiff bases through condensation with compounds like benzoylhydrazine, which form stable, distorted octahedral complexes with Nickel(II). researchgate.net

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman (MBH) reaction, is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction is highly atom-economical and produces densely functionalized molecules. wikipedia.org

This compound is an effective electrophile in this reaction. The generally accepted mechanism involves the initial 1,4-addition of the catalyst (e.g., DABCO) to the activated alkene, forming a zwitterionic enolate. nrochemistry.comuohyd.ac.in This nucleophilic enolate then attacks the carbonyl carbon of this compound. nrochemistry.com A subsequent proton transfer and elimination of the catalyst yield the final Baylis-Hillman adduct, typically an allylic alcohol. nrochemistry.comwikipedia.org

The reaction involving pyridinecarboxaldehyde derivatives and cyclic enones has been studied, with catalysts like DBU, imidazole, and N-methylimidazole proving effective. researchgate.net The resulting adducts are generally stable and have been synthesized in good yields. researchgate.net

| Reactants | Catalyst | Solvent | Product Type | Ref |

| This compound, Activated Alkene | DABCO | Various | Baylis-Hillman Adduct (Allylic Alcohol) | organic-chemistry.orguohyd.ac.in |

| Pyridinecarboxaldehydes, Cyclic Enones | DBU, Imidazole | MeOH, Aqueous MeOH | Baylis-Hillman Adducts | researchgate.net |

| This compound, Acrylonitrile | DABCO | Aqueous Media | Functionalized 1,4-pentadienes | uohyd.ac.in |

Participation in Condensation and Multicomponent Reactions

The reactive aldehyde group of this compound makes it a frequent participant in condensation and multicomponent reactions (MCRs), which are efficient processes that combine three or more substrates in a single step to form a complex product. researchgate.netacs.org

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgbham.ac.uk This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. bham.ac.uk These iminopyridine compounds can serve as robust bidentate ligands in coordination chemistry. wikipedia.org A well-documented example is the reaction with thiosemicarbazide to produce this compound thiosemicarbazone, a compound of pharmacological interest, which can be achieved efficiently under microwave irradiation. acs.orgsciforum.net

Similarly, it reacts with hydroxylamines to form oximes. bham.ac.uk In a recent development, oxime esters were synthesized via a visible-light-mediated three-component reaction of aldehydes, aryl amines, and N-hydroxyphthalimide esters. This compound participated effectively in this protocol, providing the target oxime ester in 89% yield. nih.govrsc.org

| Reagent | Reaction Type | Product | Conditions | Yield | Ref |

| Thiosemicarbazide | Condensation | This compound thiosemicarbazone | Microwave Irradiation | High | sciforum.net |

| (S)-(−)-α-Methylbenzylamine | Condensation | Chiral Schiff base | - | - | sigmaaldrich.comsigmaaldrich.com |

| Aryl amine, N-hydroxyphthalimide ester | Multicomponent Condensation | Oxime ester | Visible light, Eosin Y catalyst | 89% | nih.govrsc.org |

| o-Phenylenediamine | Condensation | Schiff base ligand | - | - | researchgate.net |

This compound participates in aldol (B89426) addition and condensation reactions, which are fundamental carbon-carbon bond-forming methods. researchgate.netdigitellinc.com While base-catalyzed aldol reactions of aryl aldehydes with aryl methyl ketones typically yield chalcones (condensation products), this compound exhibits unusual reactivity. researchgate.netdigitellinc.com

Research using density functional theory (DFT) has shown that in reactions with the sodium enolate of acetophenone, this compound can undergo a tandem aldol-Michael reaction. researchgate.netdigitellinc.com The initially formed aldol condensation product, trans-1-phenyl-3-(2-pyridinyl)-2-propen-1-one, has a lower LUMO (Lowest Unoccupied Molecular Orbital) energy compared to the analogous product from benzaldehyde. researchgate.netdigitellinc.com This makes it highly susceptible to a subsequent conjugate addition by a second equivalent of the enolate, leading to a Michael addition product rather than stopping at the chalcone. researchgate.netdigitellinc.com

It also undergoes enzymatic aldol addition reactions. For example, in the presence of the 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740) catalyst, it reacts with pyruvate (B1213749). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Development of Chiral Compounds and Asymmetric Synthesis

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern chemistry, particularly in pharmaceutical development. This compound serves as a valuable starting material in various asymmetric transformations.

It can be used to generate chiral Schiff bases by reacting it with chiral amines, such as (S)-(−)-α-methylbenzylamine and (R)-(+)-α-methylbenzylamine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These chiral ligands can then be used to create asymmetric metal complexes.

In the realm of multicomponent reactions, this compound is used in the Petasis borono-Mannich (PBM) reaction, a powerful method for creating highly functionalized amines with multiple stereogenic centers. researchgate.net The reaction of 2-pyridinecarbaldehydes with secondary amines and boronic acids can proceed with high yields to afford a wide range of chiral amines adjacent to the heteroaromatic ring. researchgate.net

Furthermore, the reaction of this compound with β-hydroxy amino acids like L-threonine and D-threonine in the presence of Nickel(II) ions leads to the formation of chiral oxazolidine (B1195125) complexes. mdpi.com In this process, new chiral centers are generated at the former aldehyde carbon and the amino acid nitrogen, demonstrating a transfer of chirality from the starting amino acid to the newly formed heterocyclic ring. mdpi.com It is also a substrate in enzyme-catalyzed reactions that produce chiral products, such as the aldol addition with pyruvate catalyzed by KDPG aldolase to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate. sigmaaldrich.comsigmaaldrich.comscientificlabs.com

| Reaction Type | Chiral Reagent/Catalyst | Product Type | Key Finding | Ref |

| Condensation | (S)-(−)-α-Methylbenzylamine | Chiral Schiff Base | Formation of a specific stereoisomer. | sigmaaldrich.comsigmaaldrich.com |

| Aldol Addition | KDPG Aldolase | Chiral Hydroxy Ketoacid | Enzymatic synthesis of (S)-enantiomer. | sigmaaldrich.comsigmaaldrich.com |

| Petasis Reaction | (S)-(-)-N-methyl-1-phenylethylamine | Chiral Amines | Access to amines with multiple stereocenters. | researchgate.net |

| Complexation | L- or D-Threonine, Ni(II) | Chiral Oxazolidine Complexes | Chirality transfer to new stereogenic centers. | mdpi.com |

Chiral Schiff Base Compounds

This compound is a key precursor in the synthesis of chiral Schiff base ligands. These ligands are typically formed through the condensation reaction between this compound and a chiral amine or diamine. The resulting imine (C=N) bond and the stereogenic centers from the amine component create a chiral environment that can be utilized in various asymmetric transformations.

The synthesis of these Schiff bases is often straightforward, involving the reaction of this compound with the chosen chiral amine in a suitable solvent, sometimes with heating. researchgate.net The resulting Schiff base ligands can then be complexed with various metal ions, such as Cu(II), Ni(II), and Co(II), to form chiral metal complexes. researchgate.netacs.org These complexes have been investigated for their catalytic activity in a range of organic reactions.

For instance, novel binuclear Cu(II), Ni(II), and Co(II) complexes have been synthesized from Schiff bases derived from this compound and chiral diamines like trans-1,4-diaminocyclohexane. researchgate.net Similarly, chiral Schiff base complexes have been prepared using (1R,2R)-(-)-N,N'-bis(salicylidene)-trans-1,2-cyclohexanediimine, which can be synthesized from a salicylaldehyde (B1680747) derivative and (1R,2R)-(-)-1,2-diaminocyclohexane. acs.org Another example involves the condensation of this compound with 1,8-diaminonaphthalene (B57835) to form the Schiff base ligand N,N'-bis-(2-pyridinecarboxaldimine)-1,8-diaminonaphthalene, which has been used to synthesize mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II). ekb.eg

The table below provides examples of chiral Schiff bases derived from this compound and their corresponding metal complexes.

| Chiral Amine/Diamine | Resulting Schiff Base Ligand | Metal Complex | Reference |

| trans-1,4-diaminocyclohexane | (E)-N,N′-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine | Cu(II), Ni(II), Co(II) | researchgate.net |

| (1R,2R)-(-)-1,2-diaminocyclohexane | (1R,2R)-(-)-N,N'-bis(salicylidene)-trans-1,2-cyclohexanediimine | Mn, Fe, Co, Ni, Cu, Zn | acs.org |

| 1,8-diaminonaphthalene | N,N'-bis-(2-pyridinecarboxaldimine)-1,8-diaminonaphthalene | Co(II), Ni(II), Cu(II), Zn(II) | ekb.eg |

Asymmetric Catalysis (e.g., Henry Reaction)

This compound is a valuable substrate in asymmetric catalysis, particularly in carbon-carbon bond-forming reactions like the asymmetric Henry (nitroaldol) reaction. The Henry reaction involves the addition of a nitroalkane to a carbonyl compound, and when performed with a chiral catalyst, it can produce enantioenriched β-nitro alcohols, which are important synthetic intermediates.

In the context of the Henry reaction, this compound has been successfully employed as the aldehyde component. Various catalytic systems have been developed to achieve high yields and enantioselectivities. For example, a catalyst system comprising a chiral diamine ligand and copper(II) acetate (B1210297) has been shown to be highly effective for the Henry reaction, affording the desired nitroaldol products in high yields and with excellent enantiomeric excess (ee). organic-chemistry.org

Research has also explored the use of biopolymers as catalysts. Keratin protein, for instance, has been shown to catalyze the Henry reaction between various aldehydes, including this compound, and nitromethane, leading to the desired product in excellent yield. mdpi.com In another study, pyridine-modified chitosan (B1678972) derivatives, when complexed with copper(II) acetate, were used as catalysts for the Henry reaction of benzaldehyde, demonstrating the potential of modified biopolymers in this transformation. researchgate.net

Furthermore, optically active helical polymers bearing cinchona alkaloid pendants have been developed as efficient organocatalysts for the asymmetric Henry reaction. When this compound was used as a substrate with one such polymer catalyst, it afforded the corresponding β-nitro alcohol with a good yield and moderate enantiomeric excess. rsc.org

The following table summarizes the results of the asymmetric Henry reaction using this compound as a substrate under different catalytic conditions.

| Catalyst | Nitroalkane | Solvent | Yield (%) | ee (%) | Reference |

| Chiral diamine-Cu(OAc)₂ complex | Not specified | n-Propyl alcohol | High | >90 | organic-chemistry.org |

| Keratin protein | Nitromethane | DMSO | Excellent | Not reported | mdpi.com |

| Optically active helical polymer with cinchona alkaloid pendants | Nitromethane | Toluene/CF₃CH₂OH | 76 | 50 | rsc.org |

| C₁ symmetric Cu(II) complex from (R,R)-1,2-diaminocyclohexane | Nitromethane | Not specified | 81 | 95 | orgsyn.org |

These examples highlight the utility of this compound in asymmetric catalysis, where the interplay between the substrate, the chiral catalyst, and the reaction conditions dictates the stereochemical outcome of the transformation. The development of new and efficient chiral catalysts continues to expand the scope and applicability of this compound in the synthesis of enantiomerically pure compounds.

Biological Activity and Mechanistic Pathways of 2 Pyridinecarboxaldehyde Derivatives

Antitumor Activities and Associated Mechanisms

The antitumor effects of 2-Pyridinecarboxaldehyde derivatives are multifaceted, involving the disruption of several key cellular processes essential for cancer cell survival and proliferation.

Role in Cell Cycle Arrest (e.g., S phase)

Several studies have demonstrated that this compound derivatives can halt the progression of the cell cycle, a critical process for tumor growth. For instance, a zinc(II) complex derived from this compound thiosemicarbazone, known as C5, has been shown to arrest the cell cycle in the S phase. researchgate.net This phase is crucial for DNA replication, and its interruption can prevent cancer cells from dividing. Similarly, both this compound thiosemicarbazone (PCT) and its copper complex (PCT-Cu) can induce cell cycle arrest. spandidos-publications.comspandidos-publications.com Interestingly, the specific phase of arrest can differ; PCT has been observed to cause a delay in the G2/M phase in HCT-116 cells, while its copper complex, PCT-Cu, leads to an accumulation of cells in the S phase. spandidos-publications.com Another derivative, this compound 2-pyridinecarboxylic acid hydrazone (PPAH) and its copper complex also induce S-phase arrest. spandidos-publications.com The ability of these compounds to interfere with the cell cycle underscores their potential as antiproliferative agents. A di-2-pyridylhydrazone dithiocarbamate (B8719985) derivative, DpdtpA, has also been found to induce cell cycle arrest at the S phase. mdpi.com

Induction of Apoptosis and Lethal Autophagy

A key mechanism through which this compound derivatives exert their antitumor effects is by inducing programmed cell death, primarily through apoptosis and, in some cases, lethal autophagy. The zinc(II) complex C5 is a potent inducer of both apoptosis and lethal autophagy. researchgate.net Similarly, this compound thiosemicarbazone (PCT) and its copper complex (PCT-Cu) have been shown to induce apoptosis in tumor cells. spandidos-publications.comspandidos-publications.com This is often accompanied by the depolarization of the mitochondrial membrane, a key event in the apoptotic cascade. spandidos-publications.com The induction of apoptosis is a desirable characteristic for anticancer drugs as it eliminates cancer cells in a controlled manner. Further evidence suggests that these compounds can trigger apoptosis by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. nih.gov For example, the di-2-pyridylhydrazone dithiocarbamate derivative, DpdtpA, was found to upregulate Bax and caspases while downregulating Bcl-2. mdpi.com Some quinoline (B57606) derivatives have also been shown to induce both apoptosis and autophagy. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

Many this compound derivatives have been found to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. researchgate.net Both this compound thiosemicarbazone (PCT) and its copper complex (PCT-Cu) can induce the production of ROS both in laboratory settings and in living organisms. spandidos-publications.comspandidos-publications.com This generation of ROS is believed to be a key contributor to their antitumor activity, leading to cellular DNA fragmentation and depolarization of the mitochondrial membrane. spandidos-publications.com The copper complex, in particular, is effective at generating ROS. spandidos-publications.com The di-2-pyridylhydrazone dithiocarbamate derivative, DpdtpA, also exhibits ROS-mediated antiproliferative activity, which leads to apoptosis, DNA cleavage, and autophagy. mdpi.com This increase in oxidative stress disrupts the normal functioning of cancer cells and can trigger apoptotic pathways.

Modulation of Topoisomerase Activity (Type I and II)

Topoisomerases are enzymes that are crucial for DNA replication and transcription, making them important targets for cancer therapy. researchgate.net Certain this compound derivatives have been shown to interfere with the activity of these enzymes. For example, the copper complex of this compound 2-pyridinecarboxylic acid hydrazone (PPAH-Cu) has been identified as a dual inhibitor of both topoisomerase I and topoisomerase II. spandidos-publications.com This dual inhibition is a rare and valuable characteristic for an anticancer agent. Another derivative, the zinc(II) complex C5, also inhibits the activity of topoisomerase II. researchgate.net Molecular docking studies have also suggested that some thiosemicarbazone derivatives of this compound can effectively bind to topoisomerase II. semanticscholar.orgmdpi.comresearchgate.net The ability of these compounds to inhibit topoisomerase activity disrupts essential DNA processes, ultimately leading to cancer cell death.

Disturbance of Calcium Homeostasis and Endoplasmic Reticulum (ER) Stress